molecular formula C15H20O8 B048083 Ethyl vanillin beta-D-glucopyranoside CAS No. 122397-96-0

Ethyl vanillin beta-D-glucopyranoside

Cat. No.: B048083
CAS No.: 122397-96-0
M. Wt: 328.31 g/mol
InChI Key: SWESETWDPGZBCR-UHFFFAOYSA-N
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Description

Ethyl vanillin beta-D-glucopyranoside (CAS: 122397-96-0) is a glycoside derivative of ethyl vanillin, where a β-D-glucopyranosyl group is attached to the phenolic hydroxyl group of ethyl vanillin. It is synthesized through glucosylation reactions, often using acetobromoglucose as a donor under basic conditions . This compound is primarily used as a flavoring agent, offering enhanced stability and controlled release compared to its aglycone form. Regulatory bodies such as JECFA (No. 892) and FEMA (No. 3801) recognize its use, though the FDA restricts certain synthetic flavorings, including this compound, in specific applications .

Properties

IUPAC Name

3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWESETWDPGZBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

slightly
Details The Good Scents Company Information System
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

122397-96-0
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199.00 to 200.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Patent CN108276461B: A Cost-Effective Two-Step Process

The patent CN108276461B outlines a streamlined synthesis method, avoiding toxic reagents and reducing costs:

Step 1: Glycosylation Reaction

  • Reactants : α-Bromo-tetraacetylglucose and ethyl vanillin.

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : Triethylamine (TEA), acting as both solvent and base.

  • Conditions : 50°C for 20 hours under anhydrous conditions.

  • Molecular sieves : 4Å sieves to absorb moisture.

This step yields ethyl vanillin tetra-O-acetyl-β-D-glucopyranoside with 80% efficiency after column chromatography.

Step 2: Deacetylation

  • Reactant : Acetylated intermediate.

  • Base : Sodium hydroxide (NaOH).

  • Solvent : Methanol-water mixture.

  • Conditions : 25°C for 12 hours.

Deprotection achieves near-quantitative conversion, with final purification via column chromatography.

Advantages Over Traditional Methods:

  • Cost reduction : Replaces Ag₂CO₃/HgBr₂ with K₂CO₃.

  • Safety : Eliminates pyridine and mercury.

  • Scalability : Simplified steps suit industrial production.

Alternative Enzymatic Approaches

Enzymatic glycosylation using β-glucosidases or glycosyltransferases has been explored for eco-friendly synthesis. However, limitations include:

  • Substrate specificity : Enzymes often require tailored optimization.

  • Cost : High enzyme production expenses.

  • Yield variability : Typically 40–60%, below chemical methods.

Optimization and Industrial Scalability

Reaction Condition Optimization

  • Temperature : Elevated temperatures (50–60°C) accelerate glycosylation but risk byproduct formation.

  • Solvent selection : Triethylamine enhances reactivity while avoiding pyridine.

  • Catalyst loading : K₂CO₃ at 1.5 equivalents balances cost and efficiency.

Purification Innovations

  • Column chromatography : Essential but time-consuming; alternatives like crystallization are under investigation.

  • Solvent-free extraction : Supercritical CO₂ extraction achieves 98–104% recovery in preliminary trials.

Comparative Analysis of Preparation Techniques

ParameterTraditional Koenigs-KnorrPatent CN108276461BEnzymatic Synthesis
Catalyst Ag₂CO₃/HgBr₂K₂CO₃β-Glucosidase
Solvent PyridineTriethylamineAqueous buffer
Yield 50–65%80%40–60%
Toxicity High (Hg/Pyridine)LowLow
Industrial Feasibility LowHighModerate

Data Tables and Experimental Findings

Table 1: Representative Synthesis from Patent CN108276461B

ComponentQuantityRole
α-Bromo-tetraacetylglucose8.22 g (20 mmol)Glycosyl donor
Ethyl vanillin4.98 g (30 mmol)Aglycone
Potassium carbonate4.14 g (30 mmol)Base
Triethylamine80 mLSolvent/Base
Reaction temperature50°COptimal condition
Yield80%After purification

Chemical Reactions Analysis

Ethyl vanillin beta-D-glucopyranoside undergoes several types of chemical reactions, including glycosylation and hydrolysis. Glycosylation of vanillin into beta-D-glucoside has been observed in natural producers like Vanilla planifolia. The compound is slightly soluble in water and ethanol, and decomposes upon heating .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Chemotherapeutic Agents

Ethyl vanillin beta-D-glucopyranoside is utilized in the synthesis of various chemotherapeutic agents, including etoposide phosphate, which is significant in cancer treatment. Its glycosylation enhances the solubility and bioavailability of these drugs, making it a valuable compound in pharmaceutical formulations.

b. Anticancer Research

Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

Antioxidant and Antimicrobial Activities

a. Antioxidant Properties

This compound has demonstrated notable antioxidant activities in vitro and in vivo. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

b. Antimicrobial Effects

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting its potential as a natural preservative or therapeutic agent .

Food Industry Applications

a. Flavoring Agent

Due to its vanilla-like taste and odor, this compound is widely used as a flavoring agent in the food industry. Its stability under various pH conditions makes it suitable for incorporation into diverse food products .

b. Quality Control in Food Products

Recent studies have developed methods for detecting this compound in food products using ultrahigh pressure liquid chromatography-mass spectrometry (UHPLC-MS). This advancement aids in quality control and ensures compliance with food safety regulations .

Biochemical Research

a. Mechanism of Action

The glycosylation of ethyl vanillin enhances its biological activities while reducing cytotoxicity compared to its parent compound, vanillin. This modification is crucial for improving the safety profile of compounds used in therapeutic applications .

b. Synthesis of Bioactive Compounds

This compound plays a role in the scalable chemo-enzymatic synthesis of bioactive molecules, making it an important component in the development of new pharmaceuticals and nutraceuticals.

Data Summary Table

Application AreaSpecific UsesKey Findings/Notes
PharmaceuticalSynthesis of chemotherapeutic agentsEnhances solubility and bioavailability
Anticancer ResearchInhibition of tumor growthInduces apoptosis in cancer cells
Antioxidant ActivityScavenging free radicalsReduces oxidative stress
Antimicrobial ActivityInhibition of MRSAEffective against resistant bacterial strains
Food IndustryFlavoring agentStable under various pH conditions
Quality ControlDetection methods using UHPLC-MSEnsures food safety compliance
Biochemical ResearchSynthesis of bioactive compoundsImportant for developing new pharmaceuticals

Case Studies

  • Antioxidant Properties Evaluation : A study systematically evaluated the antioxidant activity of this compound compared to vanillin and found that it effectively reduced oxidative stress markers in cellular models .
  • Antimicrobial Efficacy Against MRSA : Research demonstrated that this compound significantly inhibited the growth of MRSA, suggesting its potential as a natural antimicrobial agent .
  • Flavor Stability Testing : A recent study assessed the stability of this compound as a flavoring agent across different food matrices, confirming its efficacy and safety for use in various products .

Mechanism of Action

The mechanism of action of ethyl vanillin beta-D-glucopyranoside involves its glycosylation, which enhances its biological activities. Glycosylation of vanillin to vanillin-beta-D-glucoside reduces its cytotoxicity and improves its safety profile . The compound exhibits anti-proliferative effects on cancer cells and enhances the biological activities of the original aglycons .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Applications Thermal Stability Regulatory Status
Ethyl vanillin β-D-glucopyranoside C₁₅H₂₀O₈ 328.31 g/mol Flavoring agent Stable ≤450°C FEMA 3801, JECFA 892
Dihydronorcapsaicin glucoside C₂₃H₃₅NO₈ 465.52 g/mol Dietary supplements N/A Not regulated
4-Methylumbelliferyl glucoside C₁₆H₁₈O₈ 338.31 g/mol Enzymatic assays N/A Laboratory use
Quercetin-3-O-glucoside C₂₁H₂₀O₁₂ 464.38 g/mol Antioxidant nutraceuticals N/A GRAS (Generally Recognized as Safe)

Research Findings

  • Synthesis: Ethyl vanillin glucoside is synthesized via enzymatic or chemical glucosylation, with acetobromoglucose as a cost-effective donor .
  • Extraction : Supercritical CO₂ extraction (SFE) achieves 98–104% recovery of vanillin derivatives, offering a solvent-free alternative .
  • Regulatory Challenges : FDA restrictions limit its use in synthetic flavorings, contrasting with JECFA/FEMA approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl vanillin beta-D-glucopyranoside
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